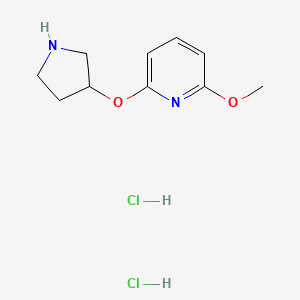
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the formula C10H16Cl2N2O2 and a molecular weight of 267.15 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is canonicalized, with a complexity of 178, a rotatable bond count of 3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.038 g/mL at 25 °C . Its exact mass is 266.0588831, and it has a topological polar surface area of 43.4 .科学的研究の応用
Synthesis and Chemical Characterization
The primary applications of "2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride" and related compounds in scientific research lie in their synthesis and potential use as intermediates for the development of various chemicals. One study outlines the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, highlighting the broad spectra of biological activity and practical applications of pyrrole and pyridine derivatives. This research offers a new synthetic approach to previously unknown and difficult-to-access compounds, potentially enhancing the intrinsic properties of pyrrole and pyridine rings and introducing new functionalities (Nedolya et al., 2015).
Structural and Spectroscopic Analysis
Another application involves the structural and spectroscopic analysis of pyridine derivatives. A study on the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives, including those related to "this compound", provides insight into the optical properties of these compounds. This includes investigations into their fluorescence spectra in various solvents, aiding in the understanding of the effects of substituents on the emission spectra (Cetina et al., 2010).
Material Science Applications
Compounds similar to "this compound" have been explored for their potential applications in material science. For instance, the synthesis and characterization of tetranuclear lanthanide(III) complexes with unique geometries showcase the use of pyridine derivatives in forming compounds with interesting magnetic properties. This type of research contributes to the development of materials with potential applications in magnetic storage and quantum computing (Goura et al., 2014).
Antibacterial Activity
Research on the antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the biomedical relevance of compounds structurally related to "this compound". By synthesizing and testing new cyanopyridine derivatives for antimicrobial activity, this work opens pathways for the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (Bogdanowicz et al., 2013).
Safety and Hazards
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has been identified as a flammable liquid (category 3), an eye irritant (category 2), a skin irritant (category 2), and a substance that may cause respiratory irritation (specific target organ toxicity - single exposure, category 3) .
特性
IUPAC Name |
2-methoxy-6-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-4-10(12-9)14-8-5-6-11-7-8;;/h2-4,8,11H,5-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRUNIXEMAPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)
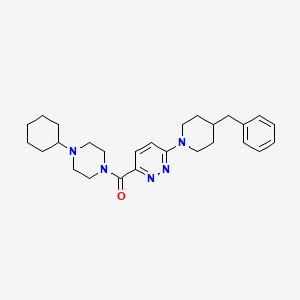
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
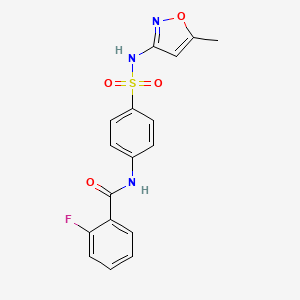
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
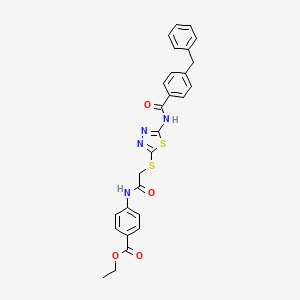
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)
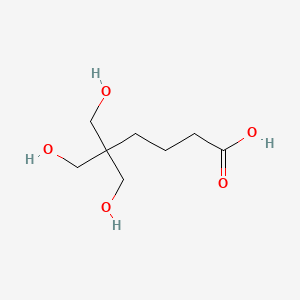
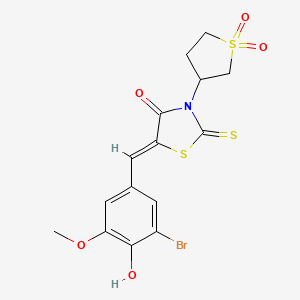
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)
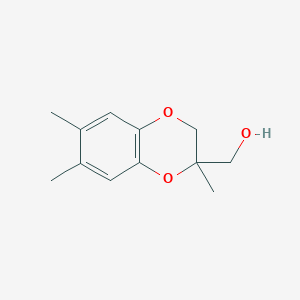

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
